Biochemical Potency: SLV-2436 vs. CGP57380 and Tomivosertib
SLV-2436 demonstrates nanomolar potency against both MNK1 and MNK2 isoforms, positioning it as a potent tool compound. In a head-to-head comparison of available data, SLV-2436 (IC50 10.8/5.4 nM) is substantially more potent than the early-generation inhibitor CGP57380 (IC50 2.2 µM) [1]. It is less potent than the clinical-stage inhibitor Tomivosertib (eFT508; IC50 1-2 nM) . This intermediate potency profile may be advantageous for studies where moderate target engagement is desired.
| Evidence Dimension | MNK1 and MNK2 inhibitory potency |
|---|---|
| Target Compound Data | MNK1 IC50 = 10.8 nM; MNK2 IC50 = 5.4 nM |
| Comparator Or Baseline | CGP57380: MNK1 IC50 = 2.2 µM; Tomivosertib (eFT508): MNK1/2 IC50 = 1-2 nM |
| Quantified Difference | SLV-2436 is ~200-fold more potent than CGP57380; ~5- to 10-fold less potent than Tomivosertib |
| Conditions | In vitro kinase assay using recombinant MNK1 and MNK2 proteins |
Why This Matters
Potency is a primary determinant of experimental dose requirements and target engagement, making SLV-2436 a suitable choice when a potent, non-clinical-grade MNK1/2 inhibitor is required.
- [1] Zhan Y, et al. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma. J Clin Invest. 2017;127(11):4179-4192. View Source
